ethyl 4-bromo-1H-pyrazole-3-carboxylate
Description
Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structure in chemistry. bldpharm.commdpi.commdpi.com Its derivatives are the subject of extensive research due to their wide-ranging and potent biological activities and their utility in various industrial sectors. mdpi.comglobalresearchonline.netresearchgate.net
In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for the development of new therapeutic agents. nih.gov The metabolic stability of the pyrazole ring further enhances its desirability in drug design. A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the pyrazole moiety, demonstrating its therapeutic versatility across various diseases.
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Class | Primary Use |
|---|---|---|
| Celecoxib (B62257) | Anti-inflammatory | Treatment of arthritis pain and inflammation |
| Sildenafil | Vasodilator | Treatment of erectile dysfunction and pulmonary hypertension |
| Rimonabant | Anti-obesity (withdrawn) | Formerly used for obesity treatment |
| Axitinib | Kinase inhibitor | Treatment of certain types of cancer |
| Ibrutinib | Kinase inhibitor | Treatment of B-cell cancers like mantle cell lymphoma |
| Baricitinib | Janus kinase (JAK) inhibitor | Treatment of rheumatoid arthritis |
| Lenacapavir | Antiviral | Treatment of HIV |
The utility of pyrazole derivatives extends well beyond the pharmaceutical industry. Their unique chemical properties have led to their application in diverse fields:
Agrochemicals: Many pyrazole derivatives are used as active ingredients in pesticides, herbicides, and fungicides, playing a crucial role in modern agriculture and crop protection. globalresearchonline.net
Materials Science: These compounds are utilized in the development of novel materials, including luminescent compounds and conducting polymers. globalresearchonline.net
Dyes and Pigments: The pyrazole structure is also found in various dyes and fluorescent substances used in industry. globalresearchonline.net
Historical Context of Pyrazole Chemistry in Research
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. Shortly after, in 1889, the first synthesis of the parent pyrazole compound was reported by Eduard Buchner.
One of the foundational methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) (or its derivatives) and a 1,3-dicarbonyl compound. This and other classical methods have been refined over the past century, and numerous modern and innovative techniques have been developed to access the pyrazole nucleus, reflecting the enduring importance of this heterocyclic system in organic chemistry. mdpi.com
Overview of Research Trajectories for Halogenated Pyrazole Carboxylates
Halogenated pyrazole carboxylates, such as ethyl 4-bromo-1H-pyrazole-3-carboxylate, represent a critically important subclass of pyrazole derivatives. Researchers focus on these compounds primarily for their role as versatile synthetic intermediates. chemimpex.com The strategic placement of a halogen (like bromine) and a carboxylate ester on the pyrazole ring provides two distinct and reactive handles for further chemical modification.
Current research trajectories for these compounds include:
Elaboration into Complex Molecules: The bromine atom, particularly at the C4 position, is an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the introduction of a wide variety of substituents, enabling the construction of complex molecular architectures.
Synthesis of Fused Heterocycles: These compounds serve as precursors for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves of great interest in medicinal chemistry. mdpi.com
Scaffold for Bioactive Compounds: By modifying the ester and bromo- functionalities, chemists can generate large libraries of novel pyrazole derivatives for screening in drug discovery and agrochemical research programs. chemimpex.comeurekaselect.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, further expanding the synthetic possibilities.
In essence, this compound and its analogs are not typically the final products of interest but are rather key starting materials that unlock access to a vast chemical space of potentially valuable new compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIXVTQCUMGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348720 | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-34-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Pyrazole (B372694) Core Synthesis
The construction of the pyrazole ring is a well-established field, with several key strategies dominating the synthetic landscape. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions for Pyrazole Ring Formation
Cyclocondensation reactions represent a classical and widely employed method for synthesizing the pyrazole nucleus. chim.it This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net The regioselectivity of this reaction is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of two possible pyrazole isomers. nih.gov Factors such as the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions, can influence the final product distribution. researchgate.net
A variety of 1,3-dicarbonyl compounds and their derivatives can be utilized in this synthesis, providing access to a wide range of substituted pyrazoles. nih.gov For instance, β-ketoesters are common precursors that lead to the formation of pyrazole-carboxylates. mdpi.com
To improve efficiency and sustainability, one-pot synthetic methodologies have been developed for pyrazole synthesis. rsc.org These methods often involve the in-situ generation of the 1,3-dicarbonyl compound followed by its reaction with hydrazine in the same reaction vessel. beilstein-journals.org For example, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can directly yield highly substituted pyrazoles. beilstein-journals.org
| Reactants | Catalyst/Conditions | Product | Yield (%) |
| 1,3-Diketones, Arylhydrazines, N-Bromosaccharin | Silica gel supported sulfuric acid, Solvent-free | 4-Bromopyrazole derivatives | High |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of the pyrazole ring. nih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. rsc.orgresearchgate.net
The reaction of diazomethane (B1218177) with acrylate (B77674) esters is a well-established method for the synthesis of pyrazoline carboxylates. chemrxiv.org These pyrazolines can then be oxidized to the corresponding pyrazole-carboxylates. This approach offers a high degree of regioselectivity. The use of substituted acrylate esters allows for the introduction of various functional groups into the final pyrazole product.
Recent advancements in this area have focused on developing safer and more scalable procedures, including the use of flow chemistry to handle the potentially hazardous diazomethane. chemrxiv.org Visible-light-induced [3+2] cycloadditions of diazo intermediates with alkenes have also emerged as a modern and efficient method for pyrazole synthesis. nih.gov
| Reactants | Conditions | Product |
| N-tosylhydrazones, Alkenes | Visible light, Base | Pyrazoles/Pyrazolines |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields. researchgate.netconicet.gov.ar In the context of pyrazole synthesis, microwave irradiation has been successfully applied to various cyclocondensation and multicomponent reactions. nih.govnih.gov
The use of microwave heating can significantly reduce reaction times, often from hours to minutes, while also leading to cleaner reactions with fewer byproducts. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. conicet.gov.ar Microwave-assisted one-pot, three-component syntheses of pyrazole derivatives have been reported, offering an environmentally friendly and efficient route to these important heterocyclic compounds. nih.gov
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com These approaches focus on the use of eco-friendly solvents, renewable energy sources, and recyclable catalysts, while aiming for high atom economy and operational simplicity. nih.govresearchgate.net Conventional methods often rely on hazardous reagents and volatile organic solvents, posing significant environmental challenges. benthamdirect.com
Green synthetic strategies for pyrazole scaffolds include solvent-free reactions, the use of water as a benign solvent, and energy-efficient techniques such as microwave and ultrasonic irradiation. benthamdirect.comthieme-connect.comnih.gov These methods not only reduce pollution but also often lead to shorter reaction times and higher yields. nih.gov The emphasis is on developing sustainable pathways that are both efficient and environmentally responsible. nih.govresearchgate.net
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, safe, and inexpensive. | thieme-connect.com |
| Microwave Irradiation | Using microwave energy to accelerate reactions. | Rapid heating, shorter reaction times, often higher yields, and cleaner reactions. | nih.gov |
| Ultrasonic-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Enhanced reaction rates and yields through acoustic cavitation. | nih.govbohrium.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents together or heating them. | Reduces solvent waste, lowers costs, and simplifies purification. | thieme-connect.com |
| Recyclable Catalysts | Using heterogeneous or nanocatalysts that can be easily recovered and reused. | Minimizes catalyst waste and reduces overall process cost. | nih.govnih.gov |
Multi-component Reactions for Pyrazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like pyrazole derivatives. mdpi.combeilstein-journals.org These one-pot syntheses are advantageous due to their operational simplicity, time efficiency, and high atom economy, aligning well with the principles of green chemistry. nih.govgrowingscience.com
For pyrazole synthesis, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, along with other components to build the desired substitution pattern. beilstein-journals.org For instance, a three-component reaction of a hydrazine, an active methylene (B1212753) ketone, and a brominating agent can yield 4-bromopyrazoles directly. sioc-journal.cn Four-component reactions are also widely used, particularly for creating fused pyrazole systems like pyrano[2,3-c]pyrazoles, by combining reactants such as a hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.govmdpi.comtandfonline.com
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Three-Component | Hydrazine, Acetylacetone, Diethyl Bromomalonate | 4-Bromopyrazoles | An electrocatalytic and eco-friendly method. | sioc-journal.cn |
| Three-Component | 1,3-Diketones, Arylhydrazines, N-Bromosaccharin | 4-Bromopyrazoles | Solvent-free, regioselective synthesis catalyzed by silica-supported sulfuric acid. | jmcs.org.mx |
| Four-Component | Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | One-pot synthesis often employing green catalysts or conditions like ultrasonic irradiation. | nih.gov |
| Five-Component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Highly Substituted Pyrano[2,3-c]pyrazoles | Solvent-free synthesis catalyzed by montmorillonite (B579905) K10. | mdpi.com |
Bromination Strategies for 4-Position Functionalization
The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate. This halogen atom serves as a versatile handle for subsequent cross-coupling reactions to introduce further molecular diversity. Various methods have been developed for this regioselective bromination.
Oxidative Bromination Techniques
Oxidative bromination is an environmentally preferred alternative to using hazardous molecular bromine. researchgate.netacsgcipr.org This method involves the in situ generation of an electrophilic bromine species from a stable bromide source, such as hydrogen bromide (HBr) or a bromide salt, using a mild oxidant. researchgate.netresearchgate.net Common oxidants include dimethyl sulfoxide (B87167) (DMSO) and hydrogen peroxide (H₂O₂), which are considered "green" as their byproduct is often water. acsgcipr.orgacs.org
The HBr/H₂O₂ system, for example, provides an efficient one-pot method for the oxidative aromatization and subsequent bromination of pyrazolidin-3-ones to yield 4-bromopyrazolols under mild conditions. researchgate.net Similarly, the DMSO/HX (X = Br, I) system is a practical and mild protocol for the bromination of various arenes and heteroarenes. acs.org These methods are often highly regioselective and can be applied in late-stage functionalization. acs.org
| System | Bromide Source | Oxidant | Key Advantages | Reference |
|---|---|---|---|---|
| Fenton Chemistry | Bromide ion | H₂O₂ with Fe(II) catalyst | Generates reactive brominating species under neutral conditions at room temperature. | researchgate.net |
| DMSO/HBr | HBr | DMSO | Mild, inexpensive, and practical for a wide range of arenes and heteroarenes. | acs.org |
| H₂O₂/HBr | HBr | H₂O₂ | "Green" system with water as the only byproduct; effective for one-pot aromatization/bromination. | researchgate.net |
| Heteropoly Acids | HBr | O₂ | Catalytic system for the bromination of arenes in solution. | osti.gov |
Electrosynthesis of 4-Bromo-Substituted Pyrazoles
Electrochemical synthesis offers a powerful and sustainable method for the halogenation of organic compounds, avoiding the need for chemical oxidants. osi.lvnih.gov In the electrosynthesis of 4-bromopyrazoles, a solution containing the pyrazole substrate and a bromide salt (e.g., NaBr) is subjected to galvanostatic electrolysis. researchgate.net
The process involves the anodic oxidation of bromide ions (Br⁻) to generate molecular bromine (Br₂), which then acts as the electrophile, reacting with the pyrazole at the electron-rich C4 position. nih.govresearchgate.netingentaconnect.com This method is highly efficient, environmentally friendly, and can be applied to a range of pyrazole derivatives, including those with both electron-donating and electron-withdrawing substituents. researchgate.net Yields for the electrosynthesis of 4-bromopyrazoles are often high, demonstrating the practicality of this technique. researchgate.net
| Starting Pyrazole Derivative | Yield of 4-Bromo Product (%) | Reference |
|---|---|---|
| 3,5-dimethylpyrazole | 70 | researchgate.net |
| 1,5-dimethylpyrazole | 94 | researchgate.net |
| 3-nitropyrazole | 88 | researchgate.net |
| pyrazole-3(5)-carboxylic acid | 89 | researchgate.net |
| 1-methylpyrazole-3-carboxylic acid | 84 | researchgate.net |
| 1-ethylpyrazole-5-carboxylic acid | 89 | researchgate.net |
Esterification Reactions at the 3-Carboxylate Position
The final step in forming this compound involves the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation. The classical Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. researchgate.net To overcome equilibrium limitations, techniques such as using a large excess of the alcohol or removing water as it is formed can be applied.
Alternatively, the pyrazole carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride. dergipark.org.tr This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ethanol, often in the presence of a non-nucleophilic base, to afford the ethyl ester in high yield. dergipark.org.tr This two-step procedure is often more reliable, especially for substrates that may be sensitive to the harsh conditions of Fischer esterification.
Derivatization and Further Functionalization of this compound
This compound is a valuable synthetic intermediate precisely because it possesses multiple reactive sites that allow for selective chemical modifications.
N-H Functionalization: The nitrogen atom in the pyrazole ring can be readily alkylated or arylated under basic conditions, allowing for the introduction of a wide variety of substituents at the N1 position. researchgate.net
C4-Position (Bromine Substitution): The bromine atom at the C4 position is the most versatile handle for derivatization. It is ideally positioned for transition-metal-catalyzed cross-coupling reactions. For instance, Sonogashira coupling can be used to introduce alkynyl groups, while Suzuki or Stille coupling can form new carbon-carbon bonds with aryl or vinyl groups. arkat-usa.org This allows for the construction of complex molecular architectures.
C3-Position (Ester Group Modification): The ethyl ester at the C3 position can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, hydrazides, or other carbonyl derivatives. researchgate.net This provides another avenue for attaching different functional groups or building larger molecules.
These derivatization pathways make the title compound a key building block for creating libraries of novel pyrazole-containing compounds for screening in drug discovery and materials science.
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| N1-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl pyrazole | researchgate.net |
| C4-Br | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl pyrazole | arkat-usa.org |
| C4-Br | Suzuki Coupling | Boronic acid, Pd catalyst, Base | 4-Aryl or 4-Vinyl pyrazole | researchgate.net |
| C3-Ester | Amide Formation | 1. Hydrolysis (NaOH/H₂O) 2. Amine, Coupling agent (e.g., DCC, EDC) | 3-Carboxamide pyrazole | researchgate.net |
N-Alkylation of Pyrazolecarboxylates
The N-alkylation of pyrazolecarboxylates, including this compound, is a fundamental transformation for introducing various substituents onto the pyrazole ring. This reaction is pivotal in creating diverse molecular scaffolds for drug discovery and other applications. acs.org
Typically, N-alkylation is carried out under basic conditions, where a base deprotonates the pyrazole nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org However, alternative methods have been developed to avoid the use of strong bases or high temperatures. mdpi.com One such method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, like camphorsulfonic acid (CSA). semanticscholar.orgmdpi.com This approach allows for the N-alkylation of pyrazoles under milder conditions. mdpi.com
For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers. The regioselectivity of the reaction is often controlled by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com Studies have shown that the use of bulky directing groups can influence the site of alkylation. researchgate.net
A variety of alkylating agents can be employed, including benzylic, phenethyl, and benzhydryl trichloroacetimidates, leading to good yields of the corresponding N-alkyl pyrazole products. semanticscholar.orgmdpi.com The reaction conditions are generally mild, often proceeding at room temperature. semanticscholar.org
Table 1: Examples of N-Alkylation Reactions of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 1-Phenethyl-4-chloro-1H-pyrazole | 75 |
| Ethyl 1H-pyrazole-4-carboxylate | 1-Phenylethyl trichloroacetimidate | CSA | DCE | Ethyl 1-(1-phenylethyl)-1H-pyrazole-4-carboxylate | 50 |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | Mixture of regioisomers | 56 |
Data sourced from multiple studies on N-alkylation of pyrazoles. semanticscholar.orgmdpi.com
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on the Bromo-Substituted Pyrazole
The bromine atom at the C4 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the pyrazole core.
The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. rsc.orgacs.org This reaction has been successfully applied to bromo-substituted pyrazoles to introduce aryl, heteroaryl, or styryl groups. rsc.org For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using a palladium catalyst like XPhos Pd G2 has been demonstrated to be efficient. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. nih.govsemanticscholar.org
The Sonogashira coupling , another palladium-catalyzed reaction, is employed to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis.
The efficiency of these cross-coupling reactions can be influenced by the steric and electronic properties of both the bromo-pyrazole substrate and the coupling partner. nih.govrsc.org Bulky substituents on the pyrazole ring or the boronic acid can affect the reaction's efficiency. nih.govrsc.org Similarly, electron-withdrawing or electron-donating groups on the coupling partners can also impact the reaction outcome. rsc.org
Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Pyrazoles
| Bromo-Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |
Data adapted from studies on Suzuki-Miyaura reactions of brominated pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov
Modification of the Ester Moiety
The ethyl ester group at the C3 position of this compound offers another handle for chemical modification, allowing for the synthesis of a variety of derivatives such as carboxylic acids, amides, and other esters.
Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation. This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org Alkaline hydrolysis, also known as saponification, is an irreversible reaction that is usually performed by heating the ester with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uklibretexts.org This method yields the carboxylate salt, which can then be acidified to obtain the free carboxylic acid. chemguide.co.uk
The resulting carboxylic acid is a versatile intermediate that can be converted into other functional groups. For example, it can be coupled with amines to form amides using standard peptide coupling reagents. This amidation reaction is crucial for building more complex molecules and is a key step in the synthesis of many biologically active compounds.
Furthermore, the ester group can be transformed into other esters through transesterification , or reduced to an alcohol. These modifications significantly expand the range of accessible derivatives from the starting this compound.
Table 3: General Modifications of the Ester Moiety
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (Acidic) | Dilute Acid (e.g., HCl, H2SO4), Water | Carboxylic Acid |
| Hydrolysis (Alkaline) | Dilute Base (e.g., NaOH, KOH) | Carboxylate Salt |
| Amidation | Carboxylic Acid, Amine, Coupling Agent | Amide |
| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol |
Formation of Fused Heterocyclic Systems from Pyrazole Carboxylates
Pyrazole carboxylates, including derivatives of this compound, are valuable precursors for the synthesis of fused heterocyclic systems. semanticscholar.org These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.govacs.orgrsc.org
One common strategy involves the construction of a new ring fused to the pyrazole core. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazole derivatives, which can be obtained from pyrazole carboxylates. nih.govmdpi.com The synthesis often involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov The Gould-Jacobs reaction, for instance, can be adapted to produce 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate. nih.gov
Another important fused system is the pyrazolo[3,4-d]pyrimidine scaffold. unisi.itnih.gov These compounds can be synthesized from appropriately substituted pyrazole precursors. For instance, ethyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate can be prepared from 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and diethyl oxalate. nih.gov The pyrazole carboxylate moiety can be a key starting point for elaborating the necessary functional groups for the cyclization reaction.
The synthesis of these fused systems often involves multi-step sequences and the choice of reaction conditions is critical for achieving the desired regioselectivity and yield. semanticscholar.orgnih.gov
Table 4: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Pyrazole Precursor | Reagents for Ring Formation |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones |
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1H-pyrazole-4-carboxamide | Diethyl oxalate |
| Pyrazolo[3,4-d]pyridazine | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine, Methylhydrazine |
Information compiled from reviews on the synthesis of pyrazole-fused heterocycles. semanticscholar.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level insights into the molecular structure. For ethyl 4-bromo-1H-pyrazole-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to understand the compound's behavior in solution.
While a complete, publicly available experimental dataset for this compound is not readily found in surveyed literature, the expected spectral features can be reliably predicted based on established principles and extensive data on analogous pyrazole structures.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, distinct signals are expected for the pyrazole ring proton, the ethyl group protons, and the N-H proton.
Pyrazole H-5 Proton: The pyrazole ring possesses a single proton at the C-5 position. Due to the electron-withdrawing effects of the adjacent nitrogen atom and the bromine at C-4, this proton is expected to appear as a singlet in the downfield region of the spectrum, typically estimated around δ 7.5-8.0 ppm.
Ethyl Ester Protons: The ethyl group of the carboxylate function gives rise to two distinct signals:
A quartet (q) corresponding to the methylene (B1212753) protons (-CH₂-), deshielded by the adjacent oxygen atom, is anticipated around δ 4.2-4.4 ppm.
A triplet (t) corresponding to the terminal methyl protons (-CH₃) is expected further upfield, around δ 1.2-1.4 ppm. The characteristic splitting pattern (quartet and triplet) arises from the scalar coupling between the methylene and methyl protons.
N-H Proton: The proton attached to the nitrogen atom (N-1) of the pyrazole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet at a very downfield position, often greater than δ 10.0 ppm, and may sometimes be difficult to observe.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | >10.0 | Broad Singlet (br s) |
| H-5 (pyrazole ring) | 7.5 - 8.0 | Singlet (s) |
| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) |
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, five distinct signals are expected for the six carbon atoms (as the ethyl methyl and methylene carbons are unique).
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 160-165 ppm.
Pyrazole Ring Carbons:
C-3: This carbon is attached to the electron-withdrawing carboxylate group and a nitrogen atom, leading to a downfield shift, estimated around δ 140-145 ppm.
C-5: This carbon is attached to a proton and is adjacent to a nitrogen atom. Its resonance is generally found upfield from C-3.
C-4: This carbon is directly bonded to the bromine atom. The heavy atom effect of bromine typically shifts the C-4 resonance to a more upfield position compared to an unsubstituted pyrazole, likely in the range of δ 95-105 ppm.
Ethyl Ester Carbons:
The methylene carbon (-OCH₂-) is expected around δ 60-65 ppm.
The methyl carbon (-CH₃) is the most shielded carbon and will appear furthest upfield, around δ 14-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 160 - 165 |
| C-3 (pyrazole ring) | 140 - 145 |
| C-5 (pyrazole ring) | 125 - 135 |
| C-4 (pyrazole ring) | 95 - 105 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 15 |
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atoms in the pyrazole ring. chemicalbook.com The two nitrogen atoms in the 1H-pyrazole ring are in different chemical environments: one is a pyrrole-like nitrogen bonded to a hydrogen (N-1), and the other is a pyridine-like nitrogen (N-2). Their chemical shifts are sensitive to the solvent and the substitution pattern on the ring. google.com For N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms (tautomerism) can lead to averaged signals or broad peaks, complicating direct observation at room temperature. google.com
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. No other correlations would be expected due to the isolated nature of the H-5 and N-H protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the H-5 signal and the C-5 carbon, the -CH₂- proton signal and the -OCH₂- carbon signal, and the -CH₃ proton signal and the -CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations for confirming the structure would include:
The H-5 proton showing a cross-peak to C-3 and C-4.
The methylene protons (-OCH₂-) of the ethyl group showing correlations to the carbonyl carbon (C=O) and the C-3 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, which is useful for conformational analysis. For a relatively rigid structure like this pyrazole, NOESY can help confirm assignments and study intermolecular interactions.
N-unsubstituted pyrazoles, such as this compound, can exist in two tautomeric forms due to the migration of the N-H proton between the two ring nitrogen atoms. chemicalbook.com In this case, the two forms (4-bromo-3-ethoxycarbonyl and 4-bromo-5-ethoxycarbonyl) are non-equivalent.
NMR spectroscopy is the primary tool for studying this annular tautomerism. chemicalbook.com At room temperature, the proton exchange is often rapid on the NMR timescale, resulting in a single set of time-averaged signals for the pyrazole ring. rsc.org However, at low temperatures, this exchange can be slowed, allowing for the observation of separate signals for each individual tautomer. rsc.org The ratio of these tautomers can then be determined by integrating their respective signals. The equilibrium position is influenced by factors such as the electronic nature of the substituents, solvent polarity, and temperature. google.comrsc.org Conformational analysis, particularly concerning the orientation of the ethyl carboxylate group relative to the pyrazole ring, can also be investigated, often aided by NOESY experiments and theoretical calculations. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups.
For this compound, the IR spectrum would be dominated by several key absorption bands:
N-H Stretching: The N-H bond of the pyrazole ring is expected to show a broad absorption band in the region of 3100-3300 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹).
C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretch is a prominent feature, expected in the range of 1700-1730 cm⁻¹. Its exact position can provide clues about conjugation and electronic effects.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the fingerprint region, typically between 1400-1600 cm⁻¹.
C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (pyrazole) | Stretching | 3100 - 3300 | Medium, Broad |
| C-H (aliphatic) | Stretching | 2850 - 2980 | Medium |
| C=O (ester) | Stretching | 1700 - 1730 | Strong, Sharp |
| C=N, C=C (ring) | Stretching | 1400 - 1600 | Medium |
| C-O (ester) | Stretching | 1100 - 1300 | Strong |
| C-Br | Stretching | 500 - 650 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The molecular ion peak (M+) for this compound would be expected to appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of bromine is a key distinguishing feature, as it would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), corresponding to the 79Br and 81Br isotopes.
Common fragmentation pathways for esters often involve the loss of the alkoxy group. In this case, the loss of the ethoxy radical (•OCH2CH3) would generate a significant fragment ion. Another typical fragmentation would be the loss of an ethyl group (•CH2CH3) followed by the elimination of carbon dioxide. The pyrazole ring itself can also undergo cleavage, leading to a series of smaller fragment ions that can help to confirm the core structure.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [C6H7BrN2O2]+• | 218/220 | Molecular ion (M+•) showing the bromine isotopic pattern |
| [M - OCH2CH3]+ | 173/175 | Loss of the ethoxy group |
| [M - CH2CH3]+ | 189/191 | Loss of the ethyl group |
| [M - CO2Et]+ | 145/147 | Loss of the ethoxycarbonyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the pyrazole ring, being an aromatic heterocycle, is the primary chromophore.
Studies on similar pyrazoline derivatives have demonstrated that these compounds exhibit characteristic absorption bands in the UV region. The electronic transitions are typically of the π → π* and n → π* types. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding anti-bonding orbitals. The n → π* transitions, which are usually weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to the π* anti-bonding orbitals. The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole ring and the solvent used for the analysis.
While specific experimental UV-Vis data for this compound is not available, it is anticipated that the compound would exhibit absorption maxima in the UV region consistent with its aromatic heterocyclic structure.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related pyrazole derivatives provides valuable insights into the expected solid-state structure.
Crystal structures of various substituted pyrazole carboxylates reveal that the pyrazole ring is planar. In the solid state, molecules of this compound are expected to be organized in a crystalline lattice stabilized by intermolecular interactions. Hydrogen bonding is a prominent feature in the crystal packing of N-unsubstituted pyrazoles. The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. This can lead to the formation of various supramolecular assemblies such as dimers, chains, or more complex networks.
Table 2: Expected Crystallographic Parameters and Interactions for this compound (by analogy)
| Parameter | Expected Feature |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric space groups are common |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, N-H···O hydrogen bonds, Halogen bonding (Br···N or Br···O) |
| Molecular Conformation | Planar pyrazole ring |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C6H7BrN2O2), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
The experimental values obtained from an elemental analyzer should be in close agreement with the calculated theoretical percentages to confirm the purity and identity of the compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 32.90 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.23 |
| Bromine | Br | 79.90 | 1 | 79.90 | 36.47 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.79 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.61 |
| Total | 219.05 | 100.00 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the properties of molecular systems. For pyrazole (B372694) derivatives, DFT calculations are instrumental in elucidating their electronic structure, stability, and spectroscopic properties.
Elucidation of Electronic Structure and Reactivity
DFT studies on pyrazole derivatives are crucial for understanding their electronic environment. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV. nih.gov A large energy gap generally signifies high electronic stability and lower chemical reactivity. nih.gov
Local reactivity descriptors, such as Fukui functions, derived from DFT, can predict the most probable sites for chemical reactions. A theoretical study on the N-alkylation of pyrazole derivatives with halomethanes utilized these descriptors to determine the interaction sites. researchgate.net For ethyl 4-bromo-1H-pyrazole-3-carboxylate, the electron-withdrawing nature of the bromine atom and the ethyl carboxylate group is expected to significantly influence the electron density distribution on the pyrazole ring, thereby affecting its reactivity.
Table 1: Representative Frontier Orbital Energies from DFT Studies of Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.534 | -2.076 | 4.458 |
| 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | -5.49 | -1.89 | 3.60 |
| 3-methyl-5-phenyl-pyrazole (Tautomer 1) | -5.87 | -0.64 | 5.23 |
Note: Data presented is for analogous compounds to illustrate the application of DFT calculations and is not specific to this compound.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict vibrational frequencies (FT-IR and Raman spectra). A study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole demonstrated a good correlation between the calculated and experimentally observed vibrational spectra. nih.gov This computational approach aids in the assignment of spectral bands to specific molecular vibrations. For this compound, DFT can predict the characteristic vibrational modes associated with the pyrazole ring, the C-Br bond, and the ethyl carboxylate group, which can be used to confirm its structure.
Analysis of Stability and Reactivity
The total energy and thermodynamic parameters obtained from DFT calculations can be used to assess the relative stability of different tautomers or conformers of a molecule. For pyrazole derivatives, which can exist in different tautomeric forms, DFT helps in identifying the most stable structure. researchgate.net The calculated HOMO-LUMO gap is a key indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how ligands interact with the active sites of biological macromolecules, such as proteins and DNA.
Prediction of Ligand-Target Interactions
For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can identify key interactions with therapeutic targets. Docking studies on novel pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors revealed interactions with the zinc ion in the active site of the enzyme. nih.gov The simulations can visualize hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. For example, in a study of pyrazole derivatives targeting CDK2, docking showed effective binding within the protein's active site. mdpi.com
Binding Affinity and Mode of Action
Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy or a docking score. Lower binding energies typically indicate a more stable ligand-protein complex. In a study of pyrazole-based compounds as anticancer agents, docking simulations predicted binding energies with CDK2 protein to be in the range of -5.372 to -7.676 Kcal/mol. mdpi.com Another study on pyrazole derivatives as DNA binding agents reported predicted binding energies as low as -49.67 kcal/mol. jst.go.jp These scores help in ranking potential drug candidates and understanding their mechanism of action at a molecular level.
Table 2: Representative Binding Affinities from Molecular Docking Studies of Pyrazole Derivatives
| Pyrazole Derivative Class | Target Protein/Molecule | Binding Energy/Score (kcal/mol) |
| Pyrazole-based hybrid heteroaromatics | CDK2 | -5.372 to -7.676 |
| 1H-pyrazole-3-carboxamides | DNA Minor Groove | -28.80 to -49.67 |
| Pyrazole-carboxamides | Carbonic Anhydrase I | -9.3 |
| Pyrazole-carboxamides | Carbonic Anhydrase II | -8.5 |
Note: The binding affinities presented are for analogous compounds and serve to illustrate the outputs of molecular docking simulations. These values are not directly representative of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to understand how a molecule behaves over time, providing insights into its flexibility, conformational changes, and interactions with its environment.
Investigation of Dynamic Behavior and Conformational Space
Based on a comprehensive review of scientific literature, no specific molecular dynamics simulation studies have been published for this compound. Therefore, detailed research findings on its dynamic behavior and the exploration of its conformational space through this method are not available.
ADMETox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMETox profiling involves the computational prediction of a compound's pharmacokinetic and toxicological properties. These predictions are vital in the early stages of drug discovery to assess the viability of a candidate molecule.
Computational Prediction of Pharmacokinetic Properties
There are no specific computational studies in the reviewed literature that report the prediction of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) for this compound.
Toxicity Assessment (e.g., AMES toxicity)
Specific computational assessments of the toxicity of this compound, including predictions of mutagenicity such as the AMES test, have not been reported in the available scientific literature. While studies on other pyrazole derivatives have sometimes included such analyses, these findings are not directly applicable to the specific compound .
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. It provides valuable information about the nature and prevalence of contacts between molecules, such as hydrogen bonds and van der Waals forces. A search of the crystallographic and chemical literature did not yield any studies that have performed a Hirshfeld surface analysis on this compound.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are employed to understand how the chemical structure of a compound influences its biological activity. These studies are fundamental to medicinal chemistry for designing more potent and selective molecules. No dedicated computational SAR studies focusing on this compound were identified in the reviewed literature.
Biological and Pharmacological Research Applications
Antimicrobial Activity Studies
The pyrazole (B372694) nucleus is a key component in many compounds investigated for their antimicrobial properties. orientjchem.orgnih.gov Derivatives have been synthesized and tested against a variety of microbial pathogens, often showing promising results. mdpi.combiointerfaceresearch.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
While specific studies on ethyl 4-bromo-1H-pyrazole-3-carboxylate are not detailed, the broader class of pyrazole derivatives has demonstrated notable antibacterial efficacy. Research has shown that certain pyrazole compounds are active against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, various synthesized pyrazole derivatives have shown inhibitory effects against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The efficacy is often linked to the specific substitutions on the pyrazole ring. nih.gov Some pyrazole-thiazole hybrids, for example, have been reported as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Antifungal Efficacy against Fungal Pathogens
The pyrazole scaffold is a component of numerous compounds developed for their antifungal properties. orientjchem.org Studies on various pyrazole carboxamides and other derivatives have demonstrated significant activity against a range of fungal pathogens. nih.govnih.govresearchgate.net For example, certain novel pyrazole carboxamide derivatives have been evaluated in vitro against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, and Rhizoctonia solani, with some showing notable inhibitory activity. nih.gov The development of fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group highlights the importance of this chemical class in agrochemicals. nih.gov
Mechanisms of Antimicrobial Action
The mechanisms through which pyrazole derivatives exert their antimicrobial effects can be varied. For antibacterial action, proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of essential enzymes. nih.gov Some studies suggest that certain pyrazole compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby inhibiting bacterial growth. nih.gov In the context of antifungal activity, a common target for pyrazole-based fungicides is the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain, which disrupts fungal energy production. nih.gov
Anticancer Activity and Mechanisms
The pyrazole core is a key feature in many compounds designed and synthesized as potential anticancer agents. srrjournals.comnih.gov A structurally related compound, ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate, has been noted for its potential anti-inflammatory and anti-cancer properties. smolecule.com Derivatives of the pyrazole scaffold have shown potent activity against various human cancer cell lines, including those for breast, lung, and cervical cancer. srrjournals.com
Inhibition of Cell Proliferation and Induction of Apoptosis
A primary mechanism by which pyrazole derivatives exhibit anticancer effects is through the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. nih.govnih.govmdpi.com Studies on various pyrazole compounds have shown they can cause cell cycle arrest, typically at the G2/M or S phase, preventing cancer cells from dividing. mdpi.commdpi.com Furthermore, these compounds can trigger apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic process. nih.gov
Targeting Kinase Enzymes (e.g., CDK, p38MAPK, Bruton kinase inhibitors)
Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer. nih.gov Their unique structure allows them to bind to the ATP-binding pocket of various kinases, blocking their activity and disrupting cancer cell growth and survival pathways. nih.gov Pyrazole-based molecules have been investigated as inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies. nih.govnih.govnih.gov
DNA-Binding Interactions as a Mechanism of Action
The anticancer potential of pyrazole derivatives has been linked to their ability to interact with DNA. Research into novel 1H-pyrazole-3-carboxamide derivatives has sought to understand their antitumor mechanisms by investigating their DNA-binding interactions. nih.gov A study developed a DNA minor groove binding model and predicted the binding energy for these compounds. nih.gov The binding ability was then determined using electronic absorption spectroscopy and further confirmed by viscosity measurements. nih.gov One particular derivative, pym-5, demonstrated the highest affinity for DNA. nih.gov This compound also significantly diminished the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex, indicating a strong influence on DNA conformation. nih.gov Furthermore, in a pBR322 DNA cleavage assay, this derivative showed cleavage activity upon the supercoiled plasmid DNA, suggesting that DNA may be a potential target for these pyrazole compounds. nih.gov
Inhibition of Angiogenesis (e.g., endothelial cell migration)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The anti-angiogenic properties of pyrazole compounds are a key area of investigation. A novel pyrazole compound, GeGe-3, has been identified as a potential anticancer agent with potent anti-angiogenic properties. nih.gov While the specific effects of many multi-substituted pyrazole derivatives on the angiogenesis of vascular endothelial cells have not been extensively documented, related compounds have shown activity. nih.gov For instance, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) was found to promote angiogenesis and migration in human umbilical vein endothelial cells (HUVECs) in the absence of serum and fibroblast growth factor-2. nih.gov In contrast, another derivative, ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was reported to inhibit HUVEC apoptosis. nih.gov The compound GeGe-3 was also observed to reduce the migration of PC3 prostate cancer cells in wound closure and trans-well assays. nih.gov
Evaluation against Various Cancer Cell Lines
The cytotoxic effects of pyrazole derivatives have been evaluated across a range of human cancer cell lines. A novel pyrazole-based derivative, P3C, showed potent cytotoxicity against 27 different human cancer cell lines, with particularly low 50% cytotoxic concentrations (CC50) in two triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov Other studies have screened newly synthesized pyrazole derivatives against cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), showing good potency. nih.gov The safety of these compounds is also a consideration, with some derivatives displaying significantly lower cytotoxicity against non-cancerous cell lines like WI-38 compared to cancerous ones. nih.gov The presence and position of substituents on the pyrazole ring, such as bromo groups, have been noted to influence the cytotoxic activity. bdpsjournal.org Pyrazole-chalcone hybrids have also demonstrated broad effectiveness against various cancer cell lines, including leukemia, renal cancer, and non-small-cell lung cancer. nih.gov
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/CC50 (µM) | Source |
|---|---|---|---|
| P3C | TNBC (MDA-MB-231) | 0.25 | nih.gov |
| P3C | TNBC (MDA-MB-468) | 0.49 | nih.gov |
| Compound 11 | MCF-7 (Breast) | 2.85 | nih.gov |
| Compound 11 | HT-29 (Colon) | 2.12 | nih.gov |
| Compound 12 | MCF-7 (Breast) | 23.99 | nih.gov |
| Compound 12 | HT-29 (Colon) | 69.37 | nih.gov |
| Compound 15 | MCF-7 (Breast) | 10.53 | nih.gov |
IC50/CC50 values represent the concentration required to inhibit 50% of cell growth or viability.
Anti-inflammatory Activity Research
Pyrazole derivatives are widely recognized for their anti-inflammatory properties. smolecule.comnih.gov Numerous studies have synthesized and evaluated various substituted pyrazoles for their potential as anti-inflammatory agents. nih.govbenthamscience.com The anti-inflammatory effects are often assessed using models such as carrageenan-induced paw edema in rats. nih.govnih.gov Research has shown that certain 1,3,4-trisubstituted pyrazole derivatives can significantly reduce exudation and leukocyte accumulation at inflammatory sites. benthamscience.com The structural design of these compounds is crucial, often incorporating features from known anti-inflammatory drugs to enhance their activity and reduce side effects like gastric irritation, which is common with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Cyclooxygenase (COX) Inhibition Studies
A primary mechanism for the anti-inflammatory effects of many pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov Many pyrazole-based compounds have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov In vitro assays are commonly used to determine the inhibitory activity of these compounds against COX-1 and COX-2. nih.gov Several new pyrazole derivatives have demonstrated good inhibitory activity at the nanomolar level, with high selectivity towards COX-2 over COX-1. nih.govnih.gov For instance, certain pyrazolyl thiazolones showed COX-2 inhibitory activities comparable to the well-known selective inhibitor, celecoxib (B62257). nih.gov Molecular docking studies are also employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, often showing similar conformations to established inhibitors. nih.gov
Table 2: COX-2 Inhibition Data for Selected Pyrazole Derivatives
| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|
| 2a | 19.87 | - | nih.gov |
| 3b | 39.43 | 22.21 | nih.gov |
| 4a | 61.24 | 14.35 | nih.gov |
| 5b | 38.73 | 17.47 | nih.gov |
IC50 represents the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Antioxidant Activity Investigations
The antioxidant potential of pyrazole derivatives is another significant area of research. smolecule.com These compounds can act as free radical scavengers, which contributes to their potential therapeutic effects. smolecule.com The structure of the pyrazole ring and its substituents, such as halogens like bromine or chlorine, can enhance the antioxidant potency. nih.gov The presence of these atoms is thought to facilitate the formation and stabilization of radicals, thereby increasing the capacity to neutralize reactive oxygen and nitrogen species. nih.gov
Free Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid spectrophotometric method used to evaluate the antioxidant activity of compounds. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. mdpi.com Numerous studies have utilized this method to screen pyrazole derivatives for their free-radical scavenging capabilities. While some pyrazole derivatives show moderate DPPH scavenging activity, others have been identified as potent scavengers in other assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test. The specific substitutions on the pyrazole ring play a critical role in determining the antioxidant efficacy.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-pyrazole-3-carboxamide |
| Ethidium bromide |
| N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) |
| Ethyl 3-(o-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| Celecoxib |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
Ferric Reducing Antioxidant Power (FRAP) Assay
The antioxidant potential of compounds is a critical area of pharmacological research, with various assays employed to determine their efficacy. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While direct FRAP assay data for this compound is not extensively documented, the broader class of pyrazole derivatives has demonstrated significant antioxidant capabilities in multiple studies. nih.govnih.gov
For instance, certain pyrazole analogs have been evaluated for their antioxidant properties using various methods. nih.gov In a study on 4-aminopyrazol-5-ols, analogs of the antioxidant drug Edaravone, the FRAP test was used to determine their ferric reducing activity. researchgate.net The results indicated that the antioxidant capacity was influenced by the substituents on the pyrazole ring. researchgate.net Another study on curcumin (B1669340) pyrazole analogs showed they could alleviate oxidative stress, and pyrazole-thiazole derivatives have also been noted for their antioxidant activities. nih.gov These findings suggest that the pyrazole nucleus, a core component of this compound, is a promising scaffold for developing compounds with potent antioxidant properties. nih.govnih.gov
Antiviral Activity
The pyrazole scaffold is a key constituent in the synthesis of novel antiviral agents, with derivatives showing efficacy against a wide range of viruses. nih.govresearchgate.net Research has demonstrated that modifications of the pyrazole ring system can lead to compounds with potent inhibitory effects on viral replication and propagation. rsc.orgresearchgate.net
Studies have identified pyrazole derivatives with significant activity against various viral families:
Coronaviruses : Hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. These compounds showed promising activity in plaque reduction and viral inhibition assays. rsc.org
Flaviviridae Family : In cell-based assays, newly synthesized 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were tested for their antiviral activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), showing potential for broad-spectrum activity within this family. frontiersin.org
Paramyxoviruses : A series of 4-substituted pyrazole derivatives demonstrated high efficacy against the Newcastle disease virus (NDV), a contagious poultry disease. Certain hydrazone and thiazolidinedione derivatives achieved 100% protection in antiviral evaluations. nih.gov
Plant Viruses : Pyrazole derivatives containing an oxime moiety have been found to possess antiviral activity against the Tobacco Mosaic Virus (TMV), with some compounds showing inactivation effects comparable to the commercial product Ningnanmycin. researchgate.net
These findings underscore the versatility of the pyrazole nucleus, present in this compound, as a foundational structure for the development of new antiviral therapeutics. nih.govresearchgate.net
Antidiabetic Activity
Derivatives of pyrazole are recognized for their potential in managing diabetes mellitus, primarily through the inhibition of key metabolic enzymes such as α-glucosidase and α-amylase. innspub.netresearchgate.net These enzymes are responsible for carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. nih.gov
Several studies have synthesized and evaluated pyrazole derivatives for their antidiabetic effects:
A series of aryl-substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from a pyrazole ester precursor, were screened for their ability to inhibit the α-amylase enzyme. The findings highlighted that structural modifications significantly influenced their antidiabetic activity. mdpi.com
In one study, two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), were evaluated for their in vitro antidiabetic activity. Both compounds showed potent inhibition of α-glucosidase and α-amylase. nih.gov
The inhibitory concentrations (IC₅₀) for these compounds against target enzymes are detailed in the table below, demonstrating their potential relative to the standard drug, Acarbose.
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 | nih.gov |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 | nih.gov |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | nih.gov |
Neuroprotective Properties
The pyrazole scaffold has emerged as a promising structure in the development of neuroprotective agents for treating neurological and neurodegenerative disorders. researchgate.netnih.gov Derivatives based on this core have shown the ability to protect neuronal cells from damage induced by neurotoxins and oxidative stress. nih.govresearchgate.net
In one study, a series of pyrazole and pyrazolo[3,4-d]pyridazine derivatives were evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced death in neuroblastoma SH-SY5Y cells. Several of the tested compounds exhibited significant cell protection. researchgate.net Notably, one pyrazolo[3,4-d]pyridazine compound demonstrated a relative neuroprotection of 110.7 ± 4.3%, indicating its potent ability to preserve cell viability. researchgate.net
Another line of research described the synthesis of aryl azoles, including 4,5-dihydro-1-H-pyrazoles, which were evaluated in an in vitro assay using an N-methyl-D-aspartate (NMDA) toxicity model. The compounds showed neuroprotective activity ranging from 15% to 40%. nih.gov These studies highlight the potential of the pyrazole nucleus as a foundational element for designing novel therapeutic agents to combat neuronal damage.
Antitubercular Activity
The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel antitubercular agents. nih.gov Pyrazole-containing derivatives have been extensively synthesized and investigated as potential anti-TB agents, with many showing promising potency. nih.govjapsonline.com
A study focused on novel pyrazole-4-carboxamide derivatives evaluated their activity against the MTB H37Rv strain. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of bacteria, was determined for these derivatives. The results indicated that several compounds had significant antitubercular effects. japsonline.com For example, a derivative with a 4-chlorophenyl substitution (compound 5d) showed an MIC of 3.12 µg/ml, while another with a 2,4-dichlorophenyl group (compound 5g) had an MIC of 1.6 µg/ml. japsonline.com
The table below summarizes the antitubercular activity of selected pyrazole-4-carboxamide derivatives.
| Compound | Substituent | MIC (µg/ml) against MTB H37Rv | Reference |
|---|---|---|---|
| 5d | 4-Chlorophenyl | 3.12 | japsonline.com |
| 5g | 2,4-Dichlorophenyl | 1.6 | japsonline.com |
| Pyrazinamide (Standard) | - | 3.125 | mdpi.com |
| Streptomycin (Standard) | - | 6.25 | mdpi.com |
These findings confirm that the pyrazole scaffold is a valuable starting point for the design of new and effective treatments for tuberculosis. nih.gov
Enzyme Inhibition Studies (beyond kinases)
The this compound framework is integral to derivatives that exhibit inhibitory activity against a variety of enzymes beyond the kinase family. This inhibitory action is central to their therapeutic potential in diverse disease contexts.
Carbonic Anhydrase Inhibition : Sulfonamides incorporating pyrazole moieties have been studied as inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes.
Cholinesterase Inhibition : In a study of pyrazole tripod ligands, one derivative was found to be a selective inhibitor of butyrylcholinesterase, an enzyme involved in neurotransmission. researchgate.net
Bacterial Enzyme Inhibition : Pyrazole-based compounds have been designed as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an essential enzyme in the bacterial lysine (B10760008) biosynthesis pathway, making it a target for new antibiotics. The most potent analogs demonstrated competitive inhibition with IC₅₀ values in the micromolar range. mdpi.com
Xanthine (B1682287) Oxidase Inhibition : Certain pyrazole derivatives have shown remarkable inhibitory ability against xanthine oxidase, an enzyme implicated in gout. One compound, 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), exhibited an IC₅₀ value of 10.75 ± 0.54 µM, which was more potent than the standard drug Allopurinol (IC₅₀ = 14.41 ± 1.01 µM). nih.gov
Other Enzymes : Pyrazole derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and tumor progression, as well as urease. researchgate.netmdpi.com
Pharmacological Profiling and Therapeutic Potential
The diverse biological activities demonstrated by derivatives of this compound highlight its significant therapeutic potential. The pyrazole nucleus is a versatile scaffold that has been successfully incorporated into compounds targeting a wide array of diseases. nih.govmdpi.comnih.gov
The pharmacological profile of this class of compounds is broad, encompassing:
Anti-inflammatory activity : Derivatives such as ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory effects in animal models, suggesting their potential for treating inflammatory conditions. nih.govresearchgate.net
Antimicrobial properties : Beyond their antitubercular effects, pyrazole derivatives exhibit activity against various bacterial and fungal pathogens. nih.govjapsonline.com
Anticancer potential : Research indicates that pyrazoles can inhibit the proliferation of cancer cells and disrupt key signaling pathways involved in tumor growth. mdpi.com
The collective findings from research into its derivatives—spanning antiviral, antidiabetic, neuroprotective, antitubercular, and broad enzyme-inhibiting activities—confirm that this compound is a molecule of high interest in medicinal chemistry. Its structural framework provides a robust foundation for the development of next-generation therapeutic agents.
Off-target Effects and Drug Repurposing
The therapeutic potential of a chemical compound is not solely defined by its intended primary pharmacological activity. Off-target effects, where a molecule interacts with unintended biological targets, and the subsequent exploration of these interactions for new therapeutic uses—a process known as drug repurposing—are critical aspects of modern drug discovery and development. For "this compound" and its structural analogs, understanding these phenomena is key to unlocking their full clinical potential and identifying novel applications beyond their initial design.
Off-target Effects of Pyrazole-Based Compounds
The pyrazole scaffold is a common feature in many biologically active molecules, particularly as a core component of kinase inhibitors. nih.gov While these compounds are often designed for high selectivity towards a specific kinase, the conserved nature of the ATP-binding site across the kinome can lead to interactions with multiple kinases. acs.org This polypharmacology can result in unforeseen off-target effects, which may manifest as either adverse events or unexpected therapeutic benefits.
Many pyrazole derivatives have been shown to interact with a variety of biological targets, including but not limited to tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and DNA. nih.gov For instance, a compound designed as a selective inhibitor for one kinase may exhibit inhibitory activity against other kinases, which can be a source of off-target effects. mdpi.com The promiscuity of some pyrazole-based inhibitors has been noted, with some compounds inhibiting between 10 and 100 kinases off-target with varying degrees of potency. acs.org
The following table summarizes potential off-target kinases and other biological molecules for pyrazole-containing compounds, which could be relevant for "this compound" and its derivatives.
| Potential Off-Target Class | Specific Examples | Potential Implication |
| Protein Kinases | EGFR, VEGFR-2, CDKs, BTK, JNK3, GSK3B | Anticancer, Anti-inflammatory |
| Enzymes | Topoisomerase II, Carbonic Anhydrase | Antibacterial, Anticancer |
| Structural Proteins | Tubulin | Anticancer |
This table is illustrative and based on the activities of various pyrazole derivatives; specific off-target effects of this compound would require dedicated screening.
Drug Repurposing: The Case of Celecoxib
Drug repurposing, the identification of new uses for existing drugs, offers a cost-effective and accelerated path to new therapies compared to traditional drug development. nih.gov Pyrazole-containing compounds, given their diverse biological activities, are attractive candidates for such strategies. A prominent example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor with a pyrazole core, originally developed as an anti-inflammatory drug. nih.govtandfonline.commusechem.com
The journey of celecoxib from an anti-inflammatory drug to a potential anticancer therapeutic highlights the significant opportunities within drug repurposing for pyrazole-based molecules. The known anti-inflammatory, antimicrobial, and anticancer activities of the broader pyrazole class suggest that "this compound," as a synthetic intermediate for such compounds, could be a starting point for developing molecules with repurposing potential. nih.govmdpi.com
The table below outlines the repurposing journey of celecoxib as a case study.
| Original Indication | Repurposed Indication | Mechanism of Action in Repurposed Role |
| Anti-inflammatory (COX-2 inhibitor) | Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis, immunomodulation |
Further investigation into the off-target profile of "this compound" and its derivatives could unveil novel therapeutic avenues, mirroring the successful repurposing of other pyrazole-containing drugs.
Applications in Materials Science and Agrochemicals
Advanced Materials Development
The pyrazole (B372694) ring is a component in various advanced materials due to its thermal stability and electronic properties. While direct applications of ethyl 4-bromo-1H-pyrazole-3-carboxylate are subjects of ongoing research, the broader family of pyrazole-based compounds is integral to the development of specialty polymers and optoelectronic devices.
Pyrazole derivatives are used as monomers in the synthesis of specialty polymers, such as microporous organic polymers (MOPs). acs.orgacs.org These materials are characterized by a large surface area and porous structure, making them suitable for applications like gas capture and heterogeneous catalysis. acs.orgacs.org The pyrazole units within the polymer framework can also act as strong coordinating sites for metal ions, which is a desirable feature for applications in catalysis and environmental remediation, such as the selective recovery of precious metals. nih.gov
The analog, Mthis compound, has been identified as a compound used in the formulation of specialty polymers and resins, contributing to materials with enhanced durability and chemical resistance. This suggests a similar potential for the ethyl ester variant.
Table 1: Applications of Pyrazole-Based Polymers
| Polymer Type | Monomer Class | Key Properties | Potential Applications |
|---|---|---|---|
| Microporous Organic Polymers (MOPs) | Pyrazole Derivatives | High surface area, porosity, thermal stability | CO2 capture, catalysis, gas storage |
| Chelating Polymers | Pyrazole-functionalized monomers | Strong metal coordination | Selective metal recovery, water treatment |
In the field of optoelectronics, pyrazole derivatives are investigated for their role in organic dyes used in Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a type of photovoltaic cell that uses a photosensitizer to absorb light. The molecular structure of the dye is critical to the cell's efficiency. mdpi.com Pyrazole scaffolds are incorporated into the molecular design of these organic sensitizers due to their excellent electronic and photophysical properties, which can be fine-tuned through chemical modification. nih.govnih.gov These heterocyclic compounds can be part of a dye's donor-π-acceptor (D-π-A) architecture, which facilitates efficient charge transfer upon light absorption. researchgate.net The inherent properties of pyrazoles make them promising candidates for developing efficient and stable metal-free organic dyes for next-generation solar cells. mdpi.com
Agrochemical Research and Development
This compound serves as a key intermediate in the synthesis of active ingredients for crop protection products. The pyrazole ring is a common feature in many modern herbicides and fungicides due to its metabolic stability and ability to interact with biological targets. nih.govsioc-journal.cn
The development of novel herbicides is crucial for managing weed competition in agriculture. Pyrazole derivatives are a well-established class of herbicidal compounds. google.comepo.org this compound provides a foundational structure that can be elaborated through various chemical reactions to produce complex molecules with herbicidal activity. Its analog, Mthis compound, is explicitly noted as an important intermediate in the synthesis of herbicides. chemimpex.com The presence of the bromine atom and the ethyl ester group offers synthetic handles for creating a diverse library of potential herbicide candidates. For example, structurally similar compounds like ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate are found in patents related to herbicidal compositions. google.com
Fungal pathogens pose a significant threat to crop health and productivity. The pyrazole carboxamide class of fungicides is particularly important, and this compound is a relevant precursor for such molecules. google.comgoogle.com Patents for fungicidal compounds describe the synthesis of various N-substituted pyrazole carboxamides that show high efficacy against a broad spectrum of fungal diseases. google.comgoogleapis.com
A closely related isomer, ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, is documented as a reactant in the preparation of pyrazole carboxanilide fungicides. google.com Furthermore, the analogous methyl ester of the title compound is recognized as a versatile intermediate for synthesizing fungicides. chemimpex.com These examples highlight the role of brominated pyrazole esters in the discovery and production of new fungicidal agents.
By serving as a building block for new herbicides and fungicides, this compound contributes directly to the enhancement of crop protection and, subsequently, crop yield. chemimpex.com The development of new active ingredients is essential to overcome the challenge of resistance that weeds and pathogens develop to existing treatments. epo.org The versatility of the pyrazole scaffold allows chemists to design and synthesize novel agrochemicals with different modes of action, providing farmers with new tools to protect their crops and secure food production. nih.govchemimpex.com
Table 2: Agrochemical Applications of Pyrazole Intermediates
| Agrochemical Class | Intermediate | Target Pests | Contribution |
|---|---|---|---|
| Herbicides | Pyrazole carboxylates | Weeds (e.g., Barnyard grass) | Management of weed competition |
Q & A
Q. What are the common synthetic routes for ethyl 4-bromo-1H-pyrazole-3-carboxylate?
this compound is typically synthesized via functionalization of pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide substitution reactions. A method involves dissolving ethyl 1-(4-bromobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate in methylene chloride, followed by treatment with azido(trimethyl)silane and trifluoroacetic acid at 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in 96% purity . Another approach uses coupling reactions with triazole hybrids in THF/water with CuSO₄ and Na₂SO₃ catalysts .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
Q. How should this compound be handled safely in the lab?
Use PPE (gloves, goggles, lab coat) to avoid skin contact. Reactions involving azides require fume hoods due to toxicity. Post-experiment waste must be segregated and disposed via licensed hazardous waste services .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
Optimization strategies include:
- Catalyst selection : CuSO₄/Na₂SO₃ systems enhance reaction efficiency in coupling reactions .
- Solvent effects : Methylene chloride improves solubility for azide substitutions, while THF/water mixtures stabilize intermediates .
- Temperature control : Maintaining 50°C during azide reactions minimizes byproducts .
- Purification : Flash chromatography with silica gel (cyclohexane/ethyl acetate) achieves >95% purity .
Q. How to resolve discrepancies in spectral data during characterization?
Discrepancies (e.g., unexpected NMR shifts) may arise from residual solvents, byproducts, or stereochemical variations. Solutions include:
Q. What strategies enable regioselective bromination at the pyrazole 4-position?
Regioselectivity is influenced by:
Q. How is this compound utilized in medicinal chemistry?
It serves as a key intermediate for:
- Anticancer agents : Pyrazole cores are functionalized with triazoles or aryl groups for target modulation .
- Anti-inflammatory drugs : Substituent diversity at the 3- and 4-positions enhances bioactivity .
- Prodrug development : The ester group facilitates hydrolytic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
